molecular formula C9H10N2O4 B1602160 Dimethyl 2-(pyrimidin-4-YL)malonate CAS No. 86761-91-3

Dimethyl 2-(pyrimidin-4-YL)malonate

Cat. No.: B1602160
CAS No.: 86761-91-3
M. Wt: 210.19 g/mol
InChI Key: NGCATIQVQXWDHK-UHFFFAOYSA-N
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Description

Dimethyl 2-(pyrimidin-4-YL)malonate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of malonic acid, where two ester groups are attached to a pyrimidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(pyrimidin-4-YL)malonate typically involves the reaction of pyrimidine derivatives with malonic acid esters. One common method includes the alkylation of dimethyl malonate with 4-chloropyrimidine under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .

Comparison with Similar Compounds

Uniqueness: Dimethyl 2-(pyrimidin-4-YL)malonate is unique due to the presence of both the pyrimidine ring and the malonate ester groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties .

Properties

IUPAC Name

dimethyl 2-pyrimidin-4-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)7(9(13)15-2)6-3-4-10-5-11-6/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCATIQVQXWDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=NC=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556852
Record name Dimethyl (pyrimidin-4-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86761-91-3
Record name Dimethyl (pyrimidin-4-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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